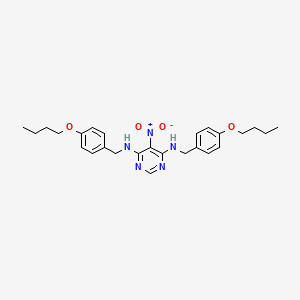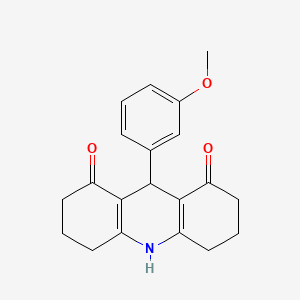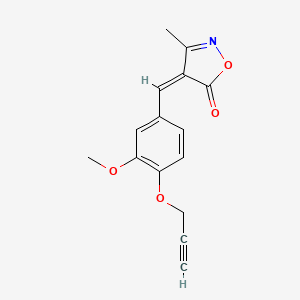
N,N'-bis(4-butoxybenzyl)-5-nitropyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis(4-butoxybenzyl)-5-nitropyrimidine-4,6-diamine: is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of two butoxybenzyl groups attached to the nitrogen atoms of the pyrimidine ring, along with a nitro group at the 5-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-butoxybenzyl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 4-butoxybenzyl chloride: This is achieved by reacting 4-butoxybenzyl alcohol with thionyl chloride under reflux conditions.
Formation of 4-butoxybenzylamine: The 4-butoxybenzyl chloride is then reacted with ammonia to form 4-butoxybenzylamine.
Synthesis of 5-nitropyrimidine-4,6-diamine: This involves the nitration of pyrimidine-4,6-diamine using a mixture of concentrated sulfuric acid and nitric acid.
Final coupling reaction: The 4-butoxybenzylamine is then coupled with 5-nitropyrimidine-4,6-diamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of N,N’-bis(4-butoxybenzyl)-5-nitropyrimidine-4,6-diamine follows similar synthetic routes but on a larger scale. The process involves:
Large-scale nitration: Using industrial nitration equipment to ensure safety and efficiency.
Automated coupling reactions: Utilizing automated reactors to control reaction conditions precisely.
Purification: Employing techniques such as recrystallization and chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis(4-butoxybenzyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The butoxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the butoxybenzyl groups.
Common Reagents and Conditions
Reducing agents: Hydrogen gas, palladium on carbon.
Substitution reagents: Alkyl halides, aryl halides.
Hydrolysis conditions: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: Formation of N,N’-bis(4-butoxybenzyl)-5-aminopyrimidine-4,6-diamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Hydrolysis: Formation of 5-nitropyrimidine-4,6-diamine and butoxybenzyl alcohol.
Applications De Recherche Scientifique
N,N’-bis(4-butoxybenzyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N,N’-bis(4-butoxybenzyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The butoxybenzyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrimidine ring can interact with nucleic acids and proteins, potentially disrupting their normal functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-bis(4-methoxybenzyl)-5-nitropyrimidine-4,6-diamine
- N,N’-bis(4-ethoxybenzyl)-5-nitropyrimidine-4,6-diamine
- N,N’-bis(4-propoxybenzyl)-5-nitropyrimidine-4,6-diamine
Uniqueness
N,N’-bis(4-butoxybenzyl)-5-nitropyrimidine-4,6-diamine is unique due to the presence of butoxy groups, which provide specific steric and electronic effects. These effects can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs with different alkoxy groups.
Propriétés
Formule moléculaire |
C26H33N5O4 |
|---|---|
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
4-N,6-N-bis[(4-butoxyphenyl)methyl]-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C26H33N5O4/c1-3-5-15-34-22-11-7-20(8-12-22)17-27-25-24(31(32)33)26(30-19-29-25)28-18-21-9-13-23(14-10-21)35-16-6-4-2/h7-14,19H,3-6,15-18H2,1-2H3,(H2,27,28,29,30) |
Clé InChI |
GHFQZOYLPZOALT-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)CNC2=C(C(=NC=N2)NCC3=CC=C(C=C3)OCCCC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-1-(3,4-dimethylphenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11616448.png)
![4,4-dimethyl-N-pentyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11616451.png)

![ethyl (3-{(Z)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11616459.png)

![N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B11616470.png)
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616491.png)
![5-Methyl-2-(propan-2-yl)cyclohexyl [4-(dimethylamino)phenyl][(phenylamino)(pyridin-3-yl)methyl]phosphinate](/img/structure/B11616498.png)
![methyl (4Z)-1-(4-methoxybenzyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11616499.png)
![4-{2,5-dimethyl-3-[(E)-(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B11616500.png)
![Diethyl 4-[(4-hydroxyphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11616506.png)
![N',N'-dimethyl-N-(5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)ethane-1,2-diamine](/img/structure/B11616513.png)

![3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11616520.png)
